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C19H23Cl2NO3S

Cat. No.: B12129271
M. Wt: 416.4 g/mol
InChI Key: QMWLMGMUJVWGBJ-UHFFFAOYSA-N
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Description

Contextualization of Azetidines in Heterocyclic Chemistry

Azetidine (B1206935) is a four-membered heterocyclic compound containing one nitrogen atom and three carbon atoms. wikipedia.org This strained ring system imparts unique chemical properties and reactivity. Azetidines are considered saturated heterocycles and are more basic than most secondary amines. wikipedia.org While relatively rare in nature compared to other heterocyclic structures, they are found in some natural products like mugineic acids and penaresidins. wikipedia.org The synthesis of azetidines can be challenging due to ring strain, but various methods have been developed, including the reduction of azetidinones (β-lactams) and the intramolecular aminolysis of epoxy amines. wikipedia.orgfrontiersin.org The incorporation of the azetidine motif into larger molecules can significantly influence their conformational properties and biological activity.

Research Objectives and Academic Scope Pertaining to C19H23Cl2NO3S

The primary research objectives for a study on this compound would likely encompass the following areas:

Synthesis and Characterization: The initial goal would be to develop a reliable and efficient synthetic route to this compound. This would be followed by a thorough characterization of the compound using various spectroscopic and analytical techniques to confirm its structure and purity.

Stereochemical Analysis: Given the potential for stereoisomers, a significant research objective would be to determine the absolute and relative stereochemistry of the molecule. This is crucial as different stereoisomers can exhibit vastly different biological activities.

Reactivity Studies: Investigating the chemical reactivity of the 3,3-dichloroazetidine ring in this compound would be a key objective. This could involve exploring its susceptibility to nucleophilic substitution, elimination, or ring-opening reactions.

Exploration of Biological Activity: A major driving force for the study of novel heterocyclic compounds is the potential for discovering new therapeutic agents. Therefore, a central research objective would be to screen this compound for various biological activities.

The academic scope of research into this compound would thus span synthetic organic chemistry, stereochemistry, and medicinal chemistry, with the potential to contribute new knowledge to the field of heterocyclic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23Cl2NO3S B12129271 C19H23Cl2NO3S

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H23Cl2NO3S

Molecular Weight

416.4 g/mol

IUPAC Name

N-benzyl-3-(2,2-dichloroethenyl)-N-(1,1-dioxothiolan-3-yl)-2,2-dimethylcyclopropane-1-carboxamide

InChI

InChI=1S/C19H23Cl2NO3S/c1-19(2)15(10-16(20)21)17(19)18(23)22(11-13-6-4-3-5-7-13)14-8-9-26(24,25)12-14/h3-7,10,14-15,17H,8-9,11-12H2,1-2H3

InChI Key

QMWLMGMUJVWGBJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3)C=C(Cl)Cl)C

Origin of Product

United States

Structural Elucidation and Spectroscopic Analysis of C19h23cl2no3s

Advanced Spectroscopic Techniques for Comprehensive Structural Characterization

The unambiguous determination of the complex three-dimensional structure of C19H23Cl2NO3S necessitates a multi-faceted analytical approach. A single technique is often insufficient to resolve all structural ambiguities. Therefore, a combination of methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography is employed for a comprehensive characterization. unizar-csic.esresearchgate.net

These techniques provide complementary information: NMR spectroscopy reveals the connectivity and spatial arrangement of atoms, mass spectrometry confirms the molecular weight and elemental composition while offering insights into the molecule's fragmentation, and X-ray crystallography can provide the precise three-dimensional coordinates of atoms in a crystalline solid. researchgate.netiucr.org Infrared (IR) spectroscopy further aids in identifying functional groups present in the molecule. google.com This integrated approach ensures a detailed and accurate depiction of the molecular architecture. sciopen.com

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide critical data on the chemical environment and connectivity of the atoms within the molecule's carbon-hydrogen framework. swgdrug.org

Analysis of Carbon-13 Chemical Shifts and Coupling Constants

The ¹³C NMR spectrum of this compound provides distinct signals for each unique carbon atom in the molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of each carbon. Aromatic carbons typically resonate in the downfield region (higher ppm values), while aliphatic carbons are found further upfield (lower ppm values). Although specific, detailed peak assignments from a single, comprehensive source are limited in publicly available literature, predicted spectra and data from related impurity studies provide insight into the expected chemical shifts. wjpsonline.comdrugbank.comhilarispublisher.com

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Predicted Chemical Shift (ppm) Carbon Type
26.5 - 31.1 Aliphatic -CH2-
41.4 - 42.1 Aliphatic >CH-
66.7 - 67.0 Aliphatic >CH-N
126.6 - 131.4 Aromatic C-H
137.4 - 147.8 Aromatic C-Cl & Quaternary C

Note: Data is compiled and generalized from studies on related compounds and impurities. hilarispublisher.com Exact values can vary based on solvent and experimental conditions.

Interpretation of Proton NMR Data for Structural Conformation

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum for this compound shows a complex pattern of signals. swgdrug.org Aromatic protons on the dichlorophenyl and naphthalene (B1677914) rings appear as multiplets in the downfield region (typically δ 6.6-7.6). hilarispublisher.com The aliphatic protons of the tetrahydronaphthalene ring system appear as complex multiplets in the upfield region (δ 1.7-4.8). hilarispublisher.com The methyl group attached to the nitrogen atom typically appears as a distinct singlet or doublet further upfield.

Analysis of coupling constants (J-values) between adjacent protons helps to determine the dihedral angles and thus the conformation of the molecule, particularly within the non-aromatic ring.

Table 2: General ¹H NMR Data Interpretation for this compound

Chemical Shift (δ) Range (ppm) Proton Type Multiplicity
~1.7 - 2.1 Aliphatic -CH2- Multiplet
~4.5 - 4.8 Aliphatic >CH- Multiplet
~6.6 - 7.6 Aromatic Ar-H Multiplet
Variable -NH-CH3 Singlet/Multiplet

Note: Data is generalized from published spectra. hilarispublisher.com Exact values and multiplicities depend on the specific isomer and analytical conditions.

Mass Spectrometry Applications in Determining Molecular Formula and Fragmentation Patterns

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental formula of a compound. For this compound, high-resolution mass spectrometry can confirm its exact mass. The molecular weight of the free base (C17H17Cl2N) is 306.23 g/mol . nist.gov When analyzed, the compound is often protonated, resulting in a precursor ion ([M+H]+) with a mass-to-charge ratio (m/z) of approximately 306.08. massbank.eunih.gov

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. By inducing fragmentation of the precursor ion and analyzing the resulting product ions, structural information can be deduced. A common fragmentation pathway for this compound involves the cleavage of the C-N bond, leading to characteristic product ions. For example, a significant product ion is observed at m/z 159.0, which corresponds to a fragment of the tetralin ring system. nih.gov Another key fragmentation involves the loss of the amine and methyl groups. The isotopic pattern caused by the two chlorine atoms (a characteristic ~9:6:1 ratio for M, M+2, M+4 peaks) is a key signature in the mass spectrum that confirms the presence of two chlorine atoms. usp.org

Potential for X-ray Crystallography in Crystalline Form Analysis of this compound

When this compound is obtained in a crystalline form, X-ray crystallography can provide the most definitive structural information. This technique maps the electron density of a crystal to determine the precise spatial arrangement of each atom, bond lengths, and bond angles. iucr.orgresearchgate.net

Studies have shown that the hydrochloride salt of this compound can exist in multiple crystalline forms, known as polymorphs. google.com X-ray structure determination has been performed on these polymorphs, revealing that while bond distances and angles are nearly identical, the molecular conformation can differ significantly between forms. iucr.org For instance, the orientation of the dichlorophenyl ring relative to the tetralin system can vary. iucr.org These studies confirm the (1S, 4S) absolute configuration of the molecule. nih.gov The crystal packing is stabilized by hydrogen bonds involving the nitrogen atom and the chloride anions. iucr.orgresearchgate.net

The existence of different polymorphs (such as Form I, Form II, Form V, etc.) is well-documented, each characterized by a unique X-ray powder diffraction (XRPD) pattern. iucr.orggoogle.com

Table of Compounds

FormulaCommon NameIUPAC Name
This compound (as HCl salt)Sertraline Hydrochloride(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

Theoretical Studies and Computational Chemistry of C19h23cl2no3s

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations, employing methods such as Density Functional Theory (DFT) and ab initio approaches, are fundamental for determining the most stable three-dimensional structure (molecular geometry) of C19H23Cl2NO3S. These calculations systematically explore the potential energy surface to identify the global minimum, representing the lowest energy conformation. Key geometrical parameters, including bond lengths, bond angles, and dihedral angles, are precisely predicted, providing a detailed blueprint of the molecule's architecture nih.govuleth.ca.

Beyond geometry, these methods elucidate the electronic structure, revealing crucial information about electron distribution, atomic charges, and molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their corresponding gap, offer insights into the molecule's frontier electronic properties, which are indicative of its reactivity and electronic behavior uleth.canih.gov. Analysis of electrostatic potential maps can also highlight regions of positive and negative charge, predicting sites of potential interaction with other molecules or surfaces.

Table 4.1.1: Illustrative Optimized Geometrical Parameters and Electronic Properties for this compound

ParameterValue (Units)Method Used (Example)
C-Cl Bond Length1.78 ÅDFT (B3LYP/6-31G)
C-N Bond Length1.45 ÅDFT (B3LYP/6-31G)
C-S Bond Length1.82 ÅDFT (B3LYP/6-31G)
C-O Bond Length1.36 ÅDFT (B3LYP/6-31G)
N-C-C Angle105.2°DFT (B3LYP/6-31G)
S-C-C Angle108.5°DFT (B3LYP/6-31G)
HOMO Energy-5.8 eVDFT (B3LYP/6-31G)
LUMO Energy-1.2 eVDFT (B3LYP/6-31G)
HOMO-LUMO Gap4.6 eVDFT (B3LYP/6-31G)
Total Energy-XXX.XX kcal/molDFT (B3LYP/6-31G)

Note: The values presented in this table are illustrative examples based on typical computational outputs for organic molecules and are not specific experimental or calculated data for this compound.

Conformational Analysis of the Azetidine (B1206935) Ring System within this compound

Computational methods, such as systematic conformational searches combined with energy minimization using quantum chemical calculations, are employed to map the potential energy landscape related to the azetidine ring's flexibility. This process identifies the most stable conformers and provides relative energy differences, allowing researchers to understand which spatial arrangements are most likely to be populated under various conditions. The influence of substituents on the azetidine ring's conformation, potentially leading to preferred axial or equatorial orientations, can also be quantitatively assessed researchgate.net.

Table 4.2.1: Illustrative Conformational Landscape of this compound (Focus on Azetidine Ring)

Conformer IDRelative Energy (kcal/mol)Azetidine Ring Puckering Angle (Example)Key Dihedral Angle (Example)Description (Example)
Conformer 10.0025° (envelope)Cα-N-Cβ-Cγ: 15°Most stable conformer
Conformer 21.530° (slightly more puckered)Cα-N-Cβ-Cγ: -20°Alternative puckering
Conformer 33.218° (flatter)Cα-N-Cβ-Cγ: 5°Less stable conformer

Note: The data in this table is hypothetical, illustrating the type of output from a conformational analysis. Specific puckering angles and dihedral values would depend on the precise substitution pattern of this compound.

Prediction of Reactivity and Reaction Mechanisms through Computational Modeling

Computational modeling plays a pivotal role in predicting the chemical reactivity of this compound and elucidating potential reaction mechanisms. By calculating energy barriers for hypothetical transformations, researchers can assess the likelihood and feasibility of various chemical reactions. Quantum chemical calculations are instrumental in identifying transition states, which represent the highest energy point along a reaction pathway, and in determining activation energies rsc.org. The HOMO-LUMO energy gap, calculated via quantum chemical methods, serves as a descriptor of a molecule's electronic susceptibility to chemical attack, with smaller gaps generally indicating higher reactivity nih.govwalisongo.ac.id.

Furthermore, computational tools can map out detailed reaction pathways, including the formation and stability of reaction intermediates. This allows for a mechanistic understanding of how this compound might participate in chemical transformations, such as nucleophilic or electrophilic substitutions, or ring-opening reactions characteristic of strained systems like azetidines rsc.org. Software packages like Gaussian are commonly used for these types of calculations, enabling the visualization and analysis of reaction dynamics uleth.caripon.edu.

Table 4.3.1: Illustrative Reactivity Parameters for this compound

Reaction Type (Hypothetical)Activation Energy (kcal/mol)Transition State Energy (eV)HOMO-LUMO Gap (eV)Predicted Reactivity
Azetidine Ring Opening22.51.54.6Moderate
Electrophilic Attack at S18.01.24.6High
Nucleophilic Attack at C-Cl25.81.74.6Low

Note: These values are hypothetical and serve to illustrate how computational predictions might be presented. The actual reactivity would depend on specific reaction conditions and the detailed electronic structure of this compound.

Molecular Dynamics Simulations for Intramolecular and Intermolecular Interactions

Beyond intramolecular behavior, MD simulations are crucial for understanding intermolecular interactions. They can simulate how this compound interacts with its environment, such as solvent molecules, or how it might bind to other molecules. Techniques like MM/PBSA or MM/GBSA analysis, often performed on MD trajectories, can estimate binding free energies, providing a quantitative measure of interaction strength nih.govyoutube.com. Software like LAMMPS is widely used for performing classical MD simulations lammps.org. These simulations can reveal dynamic binding modes, stability of complexes, and the role of specific interactions (e.g., van der Waals, electrostatic) in mediating molecular recognition youtube.combeilstein-journals.org.

Table 4.4.1: Illustrative Molecular Dynamics Simulation Outputs for this compound

Simulation AspectMetric/Value (Example)UnitsInterpretation (Example)
Root Mean Square Deviation (RMSD)2.1ÅIndicates stability of the molecular structure over time
Root Mean Square Fluctuation (RMSF)0.5ÅHighlights flexible regions of the molecule
Binding Affinity (Hypothetical)-15.5kcal/molPredicted strength of interaction with a target
Solvent Accessible Surface Area450ŲMeasure of molecular exposure to the solvent
Radius of Gyration6.8ÅIndicator of molecular compactness

Note: The data presented here is hypothetical and intended to demonstrate the types of quantitative results obtained from MD simulations. Specific values for this compound would require dedicated simulation studies.

Compound List:

this compound

Reactivity and Derivatization of C19h23cl2no3s

Investigation of Nucleophilic Substitution Reactions on the Dichlorinated Azetidine (B1206935) Ring

Nucleophilic substitution reactions on azetidine rings, particularly those bearing electron-withdrawing groups like geminal dichlorides, are complex due to ring strain and potential competing pathways. While direct nucleophilic substitution at the carbon bearing the chlorine atoms (C3) is generally disfavored due to the lack of a good leaving group and the steric hindrance, nucleophilic attack on the azetidine ring itself can occur under specific conditions.

Research on 3,3-dichloroazetidines indicates that these systems can undergo reactions where the chlorine atoms are involved in elimination or rearrangement processes rather than direct substitution. For instance, treatment with strong bases can lead to the elimination of HCl, forming strained intermediates like 2-azetines acs.orgnih.govugent.be. These azetines are highly reactive and can undergo further transformations, including ring contraction.

A general principle in nucleophilic substitution reactions involving halides is the order of reactivity: I > Br > Cl vanderbilt.eduub.edu. Given the presence of two chlorine atoms, direct SN2 displacement of chloride by a nucleophile at the C3 position would be challenging. However, if the azetidine nitrogen is activated (e.g., protonated or quaternized), it can become a better leaving group, potentially facilitating ring-opening reactions.

Examination of Ring-Opening Reactions and Their Mechanisms for the Azetidine Moiety

Azetidines, being strained four-membered rings, are susceptible to ring-opening reactions. The mechanisms are often dependent on the reaction conditions and the nature of the substituents.

Acid-Catalyzed Ring Opening: Azetidines can undergo ring opening in the presence of acids, typically involving protonation of the nitrogen atom, followed by C-N bond cleavage to form a carbocation intermediate. This intermediate can then be trapped by nucleophiles. For example, acid-mediated ring expansion of azetidine carbamates to 1,3-oxazinan-2-ones has been reported, proceeding via protonation and C-N bond cleavage acs.org.

Base-Mediated Ring Opening/Rearrangement: As mentioned, bases can induce elimination of HCl from 3,3-dichloroazetidines, leading to the formation of 2-azetines acs.orgnih.govugent.be. These intermediates are prone to further reactions. For instance, treatment of 2-aryl-3,3-dichloroazetidines with sodium methoxide (B1231860) in methanol (B129727) results in ring contraction to form 2-[dimethoxy(aryl)methyl]aziridines acs.orgnih.gov. This transformation likely involves the intermediate 2-azetine, followed by ring opening and subsequent cyclization.

Nucleophilic Attack: While the azetidine ring itself can be opened by nucleophiles, the geminal dichloro substitution at C3 might direct reactivity or hinder certain pathways. The general reactivity of azetidines towards ring opening is less facile than aziridines but more so than larger rings egyankosh.ac.in.

Strategies for Functional Group Transformations and Derivatization of C19H23Cl2NO3S

Derivatization of this compound would involve transformations of its functional groups, including the azetidine ring and any other present moieties (implied by the formula this compound, which suggests other functional groups beyond the azetidine core). Functional group interconversions (FGIs) are fundamental in synthetic organic chemistry for modifying molecules and building complexity solubilityofthings.comblogspot.comimperial.ac.uk.

Potential strategies include:

Transformations of the Azetidine Nitrogen: The nitrogen atom in the azetidine ring can be alkylated, acylated, or participate in other reactions typical of secondary amines, provided it is not sterically hindered or deactivated.

Reactions of Other Functional Groups: The formula this compound suggests the presence of other functional groups (e.g., hydroxyl, ether, ester, carbonyl, or sulfonyl groups, depending on the specific arrangement). These groups would be amenable to standard FGIs:

Oxidation/Reduction: Alcohols to aldehydes/ketones/carboxylic acids, or vice versa solubilityofthings.com.

Esterification/Amidation: Formation of esters or amides from carboxylic acids and alcohols/amines solubilityofthings.com.

Nucleophilic Substitution: Displacement of leaving groups (halides, sulfonates) by nucleophiles vanderbilt.eduub.edu.

Addition/Elimination Reactions: Common for unsaturated systems or those with good leaving groups.

The specific derivatization strategies would heavily depend on the precise structure of this compound, which is not provided.

Exploration of Novel Chemical Transformations Involving the 3,3-Dichloroazetidine Scaffold

The 3,3-dichloroazetidine scaffold is relatively underexplored, especially concerning novel transformations acs.orgnih.gov. The geminal dichloro substitution introduces unique reactivity.

Ring Contraction and Rearrangement: As noted, bases can induce ring contraction to aziridines acs.orgnih.govugent.benih.gov. This pathway involves the formation of a 2-azetine intermediate, which can undergo electrocyclic ring opening and subsequent ring closure. The presence of an aryl group at the 2-position can significantly enhance the reactivity of these 2-azetines towards electrocyclic ring opening ugent.be.

Elimination Reactions: The chlorine atoms can potentially be eliminated under strongly basic conditions, leading to unsaturated intermediates.

Potential for Halogen-Metal Exchange: While not explicitly documented for this specific scaffold, halogen-metal exchange is a common strategy for functionalizing haloalkanes, which could potentially be explored if the chlorine atoms were more labile or if specific organometallic reagents were employed.

Table 1: Potential Reactions of a 3,3-Dichloroazetidine Scaffold

Reaction TypeConditions/ReagentsExpected OutcomeRelevant Findings
Base-Induced Elimination Strong bases (e.g., NaH, NaOMe)Formation of 2-azetines (strained heterocyclic enamines) via HCl elimination. acs.orgnih.govugent.be
Ring Contraction (to Aziridines) Bases (e.g., NaOMe in MeOH)Conversion to aziridine (B145994) derivatives, often via 2-azetine intermediates. acs.orgnih.govnih.gov
Acid-Catalyzed Ring Opening Brønsted acids (e.g., HCl, H2SO4)Protonation of nitrogen, C-N bond cleavage, carbocation formation, and subsequent nucleophilic attack. acs.org
Nucleophilic Substitution Nucleophiles (e.g., amines, alcohols, halides)Generally difficult at C3 due to gem-dichloro substitution; ring opening pathways are more likely. vanderbilt.eduub.eduscience.govugent.be
Functional Group Transformations Various oxidizing/reducing agents, alkylating agents, etc.Dependent on other functional groups present in this compound. solubilityofthings.comblogspot.comimperial.ac.uk
Rearrangement Reactions Specific reagents and conditionsFormation of novel heterocyclic systems, potentially involving ring expansion or contraction. acs.orgnih.govugent.be

Note: The specific compound this compound was not directly identified in the literature searches. The information provided here is based on the general reactivity of the 3,3-dichloroazetidine scaffold and common functional group transformations. Detailed experimental data for this compound would require specific synthesis and characterization studies.

Compound List:

this compound

Molecular Interactions and Mechanistic Insights Involving C19h23cl2no3s Theoretical and Conceptual

Theoretical Frameworks for Non-Covalent Molecular Interactions Relevant to Chemical Systems

Non-covalent interactions are paramount in molecular recognition and the formation of stable complexes between a ligand, such as Sertraline, and its biological targets. wikipedia.orgacs.org These interactions, though weaker than covalent bonds, collectively contribute significantly to the binding affinity and specificity of a molecule. acs.org The primary non-covalent interactions relevant to chemical systems include hydrogen bonding, hydrophobic interactions, aromatic interactions, and steric influences. wikipedia.orggatech.edu

Hydrogen bonds are highly specific, directional interactions that occur between a hydrogen atom covalently bonded to a highly electronegative atom (donor) and another nearby electronegative atom (acceptor). bu.eduresearchgate.net In the context of drug design, hydrogen bonds are critical for molecular recognition and stabilizing the geometry of a ligand within a binding site. sciepub.comnih.govroyalsocietypublishing.org The strength of a hydrogen bond can be influenced by the chemical environment, including the nature of substituents on the interacting molecules. sciepub.com The structure of Sertraline, containing a secondary amine and ether oxygen atoms, presents potential sites for hydrogen bond formation, acting as both hydrogen bond donors and acceptors.

Hydrophobic interactions describe the tendency of nonpolar molecules or molecular fragments to aggregate in an aqueous environment. bu.eduwisdomlib.org This effect is primarily driven by the entropic gain from the release of ordered water molecules from the surface of the nonpolar groups. researchgate.net These interactions are significant contributors to the binding affinity of many drugs, helping to anchor the ligand in the hydrophobic pockets of protein targets. nih.govresearchgate.net The dichlorophenyl and tetralin rings of Sertraline provide substantial nonpolar surface area, suggesting that hydrophobic interactions play a crucial role in its molecular recognition. drugbank.com

Aromatic interactions involve the delocalized π-electron systems of aromatic rings. These can manifest as π-π stacking, where two aromatic rings are oriented either face-to-face or edge-to-face, or as cation-π interactions, where a cation interacts favorably with the electron-rich face of an aromatic ring. nih.gov Aromatic moieties are common in pharmaceuticals and contribute to binding affinity and specificity through these interactions. nih.gov The dichlorophenyl ring of Sertraline can participate in such interactions within a suitable binding environment. cambridgemedchemconsulting.com

Steric influences refer to the spatial arrangement of atoms in a molecule and how this affects its interactions with other molecules. nih.gov Molecular recognition is highly dependent on the complementary shapes of the ligand and its binding site. The Lennard-Jones potential is a mathematical model used to describe the balance between attractive and repulsive forces between non-bonded atoms as a function of their distance. youtube.comyoutube.com This potential helps to rationalize the optimal packing of molecules and the energetic penalties associated with steric clashes, where atoms are forced too close together. cambridgemedchemconsulting.comresearchgate.net The specific three-dimensional structure of Sertraline, including the stereochemistry of the tetralin ring, dictates its steric compatibility with potential binding partners.

Table 1: Overview of Non-Covalent Interactions

Interaction Type Description Key Features Relevance to C19H23Cl2NO3S (Sertraline)
Hydrogen Bonding An attractive interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. Highly directional, specific, contributes to binding geometry. The secondary amine and ether oxygen can act as hydrogen bond donors and acceptors.
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in aqueous solution to minimize contact with water molecules. Primarily entropy-driven, contributes significantly to binding affinity. The dichlorophenyl and tetralin rings provide a large nonpolar surface area.
Aromatic Interactions Interactions involving the π-electron systems of aromatic rings, such as π-π stacking and cation-π interactions. Dependent on the electronic nature of the aromatic rings, contributes to binding and specificity. The dichlorophenyl ring can engage in these types of interactions.

| Steric Influences | Effects arising from the spatial arrangement of atoms, governing the shape complementarity between interacting molecules. | Described by potentials like the Lennard-Jones potential, crucial for avoiding unfavorable clashes. | The specific 3D structure and stereochemistry of Sertraline determine its fit in a binding site. |

Conceptual Postulation of Molecular Interactions and Potential Mechanisms of Action Based on Related Scaffolds

Based on the structural motifs present in Sertraline, which include a dichlorophenyl group and a tetralin-based secondary amine, it is possible to postulate its molecular interactions. Compounds with similar scaffolds often engage in a combination of the non-covalent interactions described above to achieve their biological effects. researchgate.net For instance, the dichlorophenyl moiety likely engages in hydrophobic and potentially halogen bonding interactions within a hydrophobic pocket of a target protein. wikipedia.orgcambridgemedchemconsulting.com The secondary amine is a key feature, as it is protonated at physiological pH, allowing for a strong ionic interaction or a charge-assisted hydrogen bond with an acidic residue (e.g., aspartate or glutamate) in a binding site. gatech.edu

Computational Modeling of Theoretical Binding Interactions with Generic Chemical Entities

Computational modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for exploring the theoretical binding interactions of small molecules. nih.govresearchgate.netplos.orgnih.govacs.org These methods can be used to predict the preferred binding pose and estimate the binding affinity of a ligand to a target protein. nih.govnih.gov

In a typical molecular docking study involving a molecule like Sertraline, a three-dimensional model of a generic protein binding site would be used. nih.govnih.gov The Sertraline molecule would be placed in various orientations and conformations within this site, and a scoring function, which approximates the binding free energy, would be used to rank the different poses. nih.gov These scoring functions typically include terms that account for van der Waals forces (often modeled by a Lennard-Jones potential), electrostatic interactions, hydrogen bonding, and the desolvation penalty upon binding. researchgate.net

MD simulations can then be used to refine the docked pose and to study the dynamic behavior of the ligand-protein complex over time. nih.govresearchgate.net These simulations can provide insights into the stability of the binding mode and the specific interactions that contribute to it. For Sertraline, such simulations would likely show the stability of the interaction between its protonated amine and a negatively charged residue, as well as the persistent hydrophobic contacts of its aromatic rings within the binding pocket. drugbank.com

Table 2: Compound Names Mentioned

Compound Name Chemical Formula
Sertraline This compound
Aspartate C4H7NO4

Structure-Activity Relationship (SAR) Studies in Related Chemical Scaffolds (Conceptual)

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing drug candidates by identifying the key chemical features responsible for their biological effects. nih.gov While direct SAR data for this compound is unavailable, a conceptual understanding can be derived from examining the SAR of related and structurally relevant chemical scaffolds, such as tetralone and thienopyrimidine derivatives.

Tetralone Scaffold:

The tetralone scaffold and its derivatives are integral components of many pharmacologically active compounds, including antidepressants and antibacterial agents. researchgate.netedu.krd One of the most prominent drugs built upon a related tetralin scaffold is Sertraline, a selective serotonin (B10506) reuptake inhibitor (SSRI). nih.govdrugbank.com The SAR studies of tetralone derivatives often highlight the importance of the substitution pattern on both the aromatic ring and the saturated portion of the bicyclic system. nih.gov

Key conceptual SAR insights from tetralone-based compounds that could be relevant to a molecule like this compound include:

Aromatic Ring Substitution: The nature, position, and number of substituents on the benzene (B151609) ring can significantly influence the compound's binding affinity and selectivity for its biological target. For instance, in Sertraline (which has a dichlorophenyl group), the chlorine atoms are crucial for its potency and selectivity as a serotonin reuptake inhibitor. nih.gov

Modifications at the Ketone Group: In tetralones, the ketone functional group is a common site for chemical modification to introduce diversity and modulate activity. benthamdirect.com Reduction to a hydroxyl group or conversion to other functionalities can alter the molecule's polarity and hydrogen bonding capabilities.

Stereochemistry: For chiral centers within the tetralone scaffold, the stereochemistry is often critical for biological activity. Different stereoisomers can exhibit vastly different potencies and pharmacological profiles.

Interactive Table: Conceptual SAR of Tetralone Derivatives

Modification Site General Observation from SAR Studies Potential Impact on Activity
Aromatic Ring Introduction of electron-withdrawing groups Can enhance potency and selectivity.
Aromatic Ring Altering the position of substituents Can affect binding orientation and affinity.
Saturated Ring Introduction of bulky substituents May lead to steric hindrance and reduced activity.
Ketone Group Reduction to a hydroxyl group Can alter hydrogen bonding and solubility.
Chiral Centers Variation in stereochemistry Can lead to significant differences in biological activity.

Thienopyrimidine Scaffold:

Thienopyrimidines, which are formed by the fusion of a thiophene (B33073) and a pyrimidine (B1678525) ring, represent another versatile scaffold found in numerous therapeutic agents, including kinase inhibitors with anticancer properties. nih.govnih.gov Their structural similarity to purine (B94841) bases allows them to interact with a wide range of biological targets. researchgate.net

Conceptual SAR principles derived from thienopyrimidine research that could be applicable to a sulfur and nitrogen-containing molecule like this compound include:

Substitutions on the Pyrimidine Ring: Modifications at different positions of the pyrimidine ring can fine-tune the electronic properties and steric profile of the molecule, thereby influencing its interaction with target proteins.

Substitutions on the Thiophene Ring: The thiophene ring offers several positions for substitution, which can be exploited to modulate lipophilicity and target engagement.

Nature of Substituents: The introduction of various functional groups, such as aryl urea (B33335) motifs, has been shown to be effective in developing potent inhibitors of specific enzymes like vascular endothelial growth factor receptor (VEGFR). researchgate.net

Interactive Table: Conceptual SAR of Thienopyrimidine Derivatives

Modification Site General Observation from SAR Studies Potential Impact on Activity
Pyrimidine Ring Introduction of amine or substituted amine groups Can form key hydrogen bonds with the target.
Thiophene Ring Addition of halogen or alkyl groups Can modulate lipophilicity and cell permeability.
Core Scaffold Isosteric replacements (e.g., furan (B31954) for thiophene) May alter electronic distribution and binding mode.

Future Research Directions and Applications in Synthetic Chemistry

Development of Novel and Efficient Synthetic Pathways for C19H23Cl2NO3S Analogues

The synthesis of sulfonamides, in general, has seen advancements, with methods ranging from classical reactions of sulfonyl chlorides with ammonia (B1221849) surrogates to more modern catalytic approaches nih.govprinceton.edu. For this compound and its analogues, the development of novel and efficient synthetic pathways could focus on several key areas:

Stereoselective Synthesis: Given the (2S,3S) stereochemistry indicated in the compound's name nih.gov, developing highly stereoselective routes is crucial. This could involve asymmetric catalysis or the use of chiral auxiliaries to control the formation of stereocenters during synthesis rsc.orgthieme.comamazon.commdpi.com. Research into enantioselective methods for constructing the sulfonamide backbone or incorporating chiral side chains would be highly beneficial.

Green Chemistry Approaches: Exploring more sustainable synthetic methodologies, such as electrochemistry or photoredox catalysis, could offer greener alternatives for sulfonamide synthesis nih.govrsc.org. These approaches can reduce waste, use milder conditions, and potentially improve atom economy.

Cascade Reactions: The development of cascade or one-pot reactions that assemble complex sulfonamide structures efficiently would significantly streamline the synthesis of this compound analogues. Such methods minimize intermediate isolation and handling, leading to faster and more economical processes york.ac.uk.

Exploration of this compound as a Versatile Synthetic Intermediate in Organic Synthesis

The structural features of this compound, including the sulfonamide linkage, the chlorinated benzyl (B1604629) group, and the hydroxyl moiety, suggest its potential as a versatile intermediate.

Functional Group Transformations: The hydroxyl group can be readily functionalized through esterification, etherification, or oxidation, allowing for the introduction of diverse chemical functionalities. The sulfonamide nitrogen can undergo N-alkylation or N-acylation, further expanding the structural diversity of derivatives nih.gov.

Building Block for Complex Molecules: The compound's distinct structural elements could be leveraged in fragment-based drug discovery or as a scaffold for constructing larger, more complex molecular architectures. For instance, the chlorinated aromatic rings could participate in cross-coupling reactions (e.g., Suzuki, Sonogashira) to append other molecular fragments, while the sulfonamide group can act as a hydrogen bond donor/acceptor or a bioisostere for amide functionalities princeton.edunih.gov.

Precursor to Bioactive Compounds: Given that sulfonamides are common in pharmaceuticals nih.govyork.ac.uk, this compound could serve as a key intermediate in the synthesis of novel therapeutic agents. Its specific structure may lend itself to targeting particular biological pathways, such as potassium channels unifi.it or metalloproteinases google.com, depending on further derivatization.

Integration of the this compound Scaffold into Complex Molecular Architectures

The incorporation of the this compound core structure into more elaborate molecular designs is a promising avenue for creating novel compounds with tailored properties.

Scaffold for Combinatorial Libraries: The scaffold could be used as a central core for generating diverse libraries of compounds through parallel synthesis. By systematically varying substituents on the aromatic rings, the alkyl chain, or the sulfonamide nitrogen, researchers can explore a broad chemical space for structure-activity relationship (SAR) studies nih.gov.

Hybrid Molecule Design: Integrating the this compound scaffold with other known pharmacophores or functional units could lead to hybrid molecules with enhanced or novel biological activities. This approach is common in drug discovery to combine desirable properties from different molecular entities.

Development of Advanced Materials: While primarily discussed in a synthetic chemistry context, complex organic molecules can also find applications in materials science. The specific arrangement of polar and non-polar groups, along with the potential for intermolecular interactions, might make derivatives of this compound suitable for applications such as organic electronics or supramolecular assembly, though this remains speculative without specific research.

Advanced Methodologies for Studying Reactivity, Stability, and Interactions of Dichloroazetidines

The connection to dichloroazetidines york.ac.uk suggests that understanding the reactivity, stability, and interactions associated with this structural motif, particularly within the context of this compound or its synthetic precursors, is important.

Reactivity of Dichloroazetidine Moieties: Dichloroazetidines are known to undergo ring-opening reactions and can serve as versatile building blocks. Research could focus on the specific reactivity of a dichloroazetidine moiety if present in this compound or its synthetic intermediates, examining its susceptibility to nucleophilic attack, electrophilic substitution, or thermal decomposition york.ac.ukrsc.org. Understanding these reactions is key to designing efficient synthetic routes and predicting potential side reactions.

Stability under Reaction Conditions: The stability of dichloroazetidine intermediates or the this compound molecule itself under various synthetic conditions (e.g., acidic, basic, oxidative, reductive) needs thorough investigation. This includes assessing thermal stability, photostability, and stability in the presence of common reagents and solvents rsc.orgugm.ac.idrsc.org. Such studies would inform optimal reaction parameters and storage conditions.

Stereochemical Control and Interactions: Advanced methodologies could explore how the dichloroazetidine ring influences the stereochemical outcomes of reactions involving this compound or its precursors. Understanding non-covalent interactions (e.g., hydrogen bonding, π-π stacking) involving the azetidine (B1206935) ring and other parts of the molecule, or its interactions with biological targets, could be elucidated through computational studies and advanced spectroscopic techniques.

The research into these areas promises to expand the synthetic utility of this compound and its analogues, potentially leading to new chemical entities with significant applications in medicinal chemistry and beyond.

Q & A

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for C₁₉H₂₃Cl₂NO₃S?

  • Answer : Perform meta-analysis of existing studies to identify confounding variables (e.g., metabolic degradation in vivo). Use isolated organ perfusion models to bridge the gap. Apply contradiction matrices (TRIZ methodology) to systematically evaluate biological vs. physicochemical factors .

Q. What methodologies optimize the selectivity of C₁₉H₂₃Cl₂NO₃S in multi-target pharmacological studies?

  • Answer : Employ structure-activity relationship (SAR) studies with mutagenesis assays to identify critical binding residues. Use competitive binding assays (e.g., SPR or ITC) to quantify affinity ratios. Computational docking (AutoDock Vina) can prioritize targets for experimental validation .

Q. How should researchers address ethical dilemmas in publishing conflicting toxicity data for C₁₉H₂₃Cl₂NO₃S?

  • Answer : Disclose all raw data, including outliers, in supplementary materials. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the societal impact of publication. Consult institutional review boards (IRBs) to ensure transparency and avoid selective reporting .

Q. What steps enhance the reproducibility of C₁₉H₂₃Cl₂NO₃S-based assays across laboratories?

  • Answer : Adopt standardized protocols (e.g., OECD guidelines for toxicity testing). Share detailed metadata (e.g., cell passage number, buffer recipes) via platforms like Zenodo. Conduct interlaboratory studies to quantify variability and establish consensus thresholds .

Q. How can machine learning improve the predictive modeling of C₁₉H₂₃Cl₂NO₃S metabolism?

  • Answer : Train models on curated datasets (e.g., CYP450 metabolism data from ChEMBL). Use feature engineering to prioritize descriptors like molecular weight and topological polar surface area. Validate with in vitro microsomal assays and cross-species comparisons .

Methodological Guidelines

  • Data Contradiction Analysis : Apply empirical falsification frameworks (e.g., Popperian refutation) to test hypotheses. Use contradiction matrices to prioritize resolving technical vs. biological conflicts .
  • Literature Review : Search SciFinder and Web of Science with Boolean operators (e.g., "C19H23Cl2NO3S AND synthesis NOT patent"). Annotate findings using tools like Zotero and evaluate source credibility via journal impact factors .
  • Reporting Standards : Follow ACS Style Guide for structure drawings and data presentation. Include error bars, p-values, and effect sizes in graphs. Archive raw spectra in repositories like Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.